2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy-
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Overview
Description
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- is a chemical compound with the molecular formula C14H25NO. It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of two tert-butyl groups and a methoxy group attached to the azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone or dialdehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azepine derivatives.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the methoxy group.
2H-Azepine, 4,7-dimethyl-2-methoxy-: Similar structure but with methyl groups instead of tert-butyl groups.
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- is unique due to the presence of both tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its stability, solubility, and interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
194658-85-0 |
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Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
4,7-ditert-butyl-2-methoxy-2H-azepine |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-8-9-12(15(4,5)6)16-13(10-11)17-7/h8-10,13H,1-7H3 |
InChI Key |
DMZAICRTLSPARF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(N=C(C=C1)C(C)(C)C)OC |
Origin of Product |
United States |
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